molecular formula C15H19NO4S B1371656 (4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid CAS No. 637032-03-2

(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid

Cat. No. B1371656
M. Wt: 309.4 g/mol
InChI Key: QTGJLLUGEPDNFX-PXYINDEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiazolidine derivatives like BPTA involves the reaction between 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The reaction is believed to require acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Scientific Research Applications

  • Scientific Field : Chemistry, specifically Organic Chemistry and Biochemistry .
  • Summary of the Application : The compound is synthesized and evaluated for its antioxidant potential . This involves assessing its ability to scavenge free radicals, which are molecules that can cause cellular damage.
  • Methods of Application : The compound is synthesized by nucleophilic cyclic condensation of L-cysteine hydrochloride with a range of aromatic aldehydes . Its antioxidant activity is then evaluated using a DPPH radical scavenging assay .
  • Results or Outcomes : The nature and position of the substituents on the aromatic ring were found to correlate with antioxidant activity . Compounds with an -OCH3 group on the aromatic ring showed better radical scavenging properties than other groups such as -Cl, -F, and -NO2 . The presence of a phenyl ring thus enhanced the radical scavenging activity .

properties

IUPAC Name

(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-15(2,3)20-14(19)16-11(13(17)18)9-21-12(16)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGJLLUGEPDNFX-PXYINDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CSC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid

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